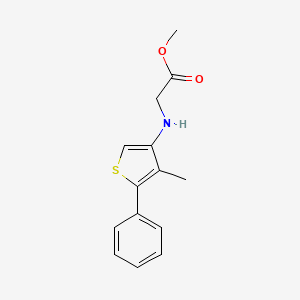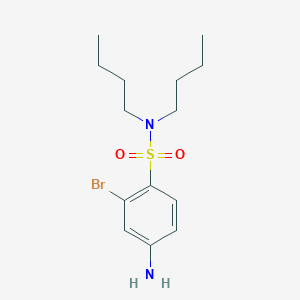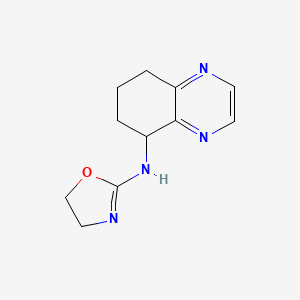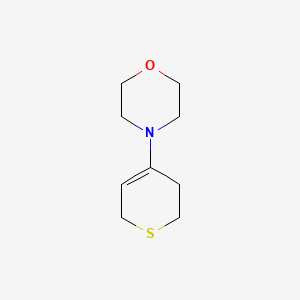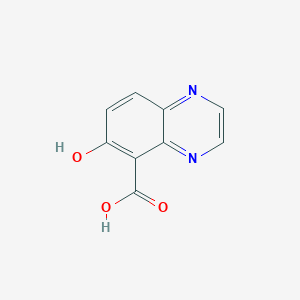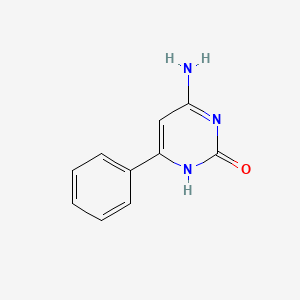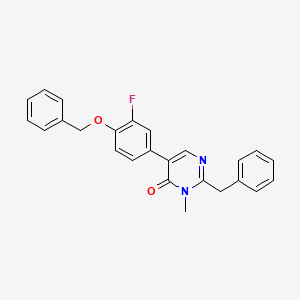
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a 3,4-dichlorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with an appropriate aldehyde to form an intermediate, which is then cyclized to yield the quinazoline core. The imidazole ring is subsequently introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the imidazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For instance, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
- 2-(3,4-Dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(3,4-Dichlorophenyl)-6-imidazol-1-ylquinazoline exhibits unique properties due to the specific positioning of the imidazole ring and the quinazoline core. This structural arrangement influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H10Cl2N4 |
|---|---|
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-6-imidazol-1-ylquinazoline |
InChI |
InChI=1S/C17H10Cl2N4/c18-14-3-1-11(8-15(14)19)17-21-9-12-7-13(2-4-16(12)22-17)23-6-5-20-10-23/h1-10H |
Clé InChI |
ZVCMSEYJZWOUBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





